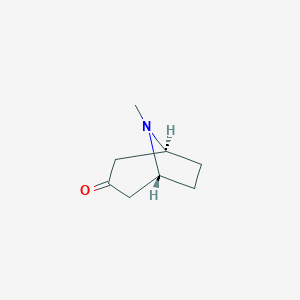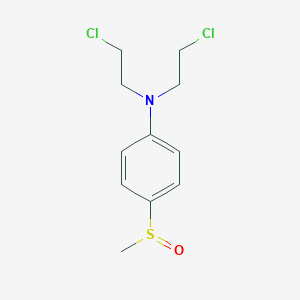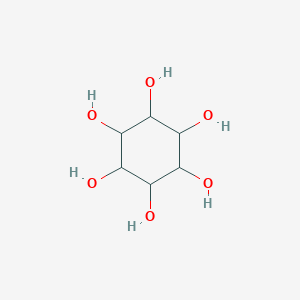![molecular formula C16H16O2S B130452 [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate CAS No. 142115-47-7](/img/structure/B130452.png)
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate, also known as MTEP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MTEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
科学研究应用
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in animal models of Parkinson's disease, Alzheimer's disease, addiction, anxiety, depression, and schizophrenia. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been studied for its potential use as a cognitive enhancer and as a tool for studying the role of mGluR5 in various physiological and pathological processes.
作用机制
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and drug addiction. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing the downstream signaling cascades that are associated with mGluR5 activation.
生化和生理效应
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of oxidative stress and inflammation in the brain, which are associated with various neurological and psychiatric disorders. [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate is its high selectivity for mGluR5, which allows for more precise manipulation of this receptor in animal models. However, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate also has some limitations, such as its poor solubility in water and its relatively short half-life in vivo. These limitations can make it difficult to administer [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate in certain experimental settings and may require the use of alternative delivery methods or modifications to the chemical structure of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
未来方向
There are several future directions for research on [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate and its potential applications in the field of neuroscience. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of mGluR5 in various neurological and psychiatric disorders, such as autism spectrum disorder and traumatic brain injury. Finally, there is also interest in exploring the potential use of [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate as a tool for studying the role of mGluR5 in various physiological and pathological processes.
合成方法
The synthesis method for [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate involves several steps, including the reaction of 2-bromo-4-methylacetophenone with magnesium to form a Grignard reagent, which is then reacted with 2-thiophen-2-ylacetaldehyde to form the intermediate compound. This intermediate is then reacted with 4-bromo-2-methylphenylboronic acid in the presence of palladium catalyst to form the final product, [2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate.
属性
CAS 编号 |
142115-47-7 |
|---|---|
产品名称 |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
分子式 |
C16H16O2S |
分子量 |
272.4 g/mol |
IUPAC 名称 |
[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C16H16O2S/c1-11-9-14(6-7-15-5-4-8-19-15)10-12(2)16(11)18-13(3)17/h4-10H,1-3H3/b7-6+ |
InChI 键 |
DMPYVKAFXBNPEL-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
规范 SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=CC2=CC=CS2 |
同义词 |
[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



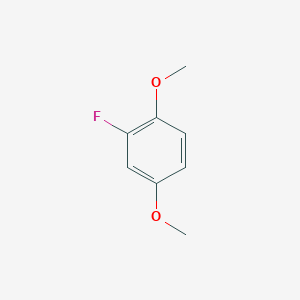
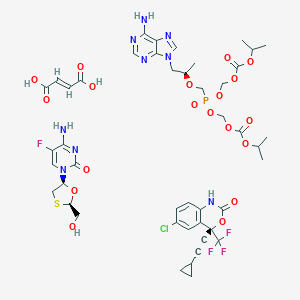
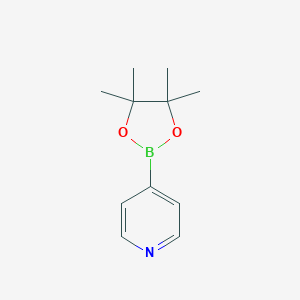
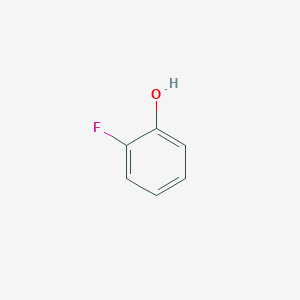
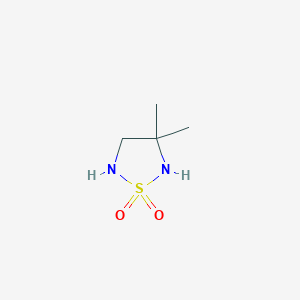
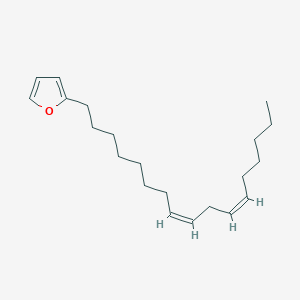
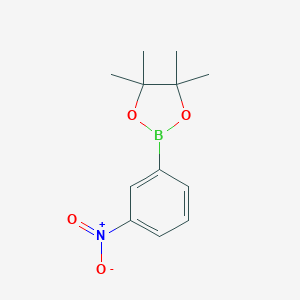
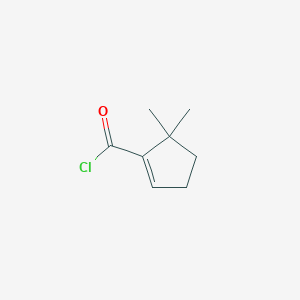
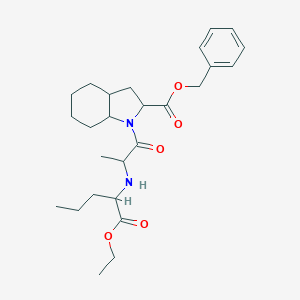
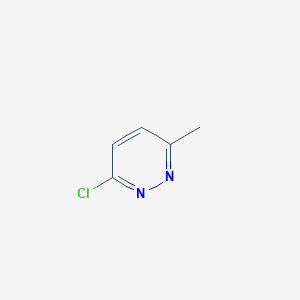
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
